molecular formula C9H10BrNO3 B13050512 (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid

(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid

Cat. No.: B13050512
M. Wt: 260.08 g/mol
InChI Key: ONTHWTFWGGONKR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid is an organic compound that features an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves enzymatic synthesis, which can be used to prepare ®-3-amino-4-aryl-butanoic acid derivatives . This approach employs specific enzymes to catalyze the reaction, providing a more environmentally friendly and efficient synthesis route.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenylalanine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions include various substituted phenylalanine derivatives, which can have different functional groups attached to the phenyl ring, enhancing their chemical and biological properties.

Scientific Research Applications

(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine and hydroxyl groups can participate in various non-covalent interactions, such as van der Waals forces and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the bromine and hydroxyl groups.

    Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring but without the bromine atom.

    3-Bromo-tyrosine: A derivative of tyrosine with a bromine atom on the phenyl ring.

Uniqueness

(3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid is unique due to the presence of both bromine and hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

(3R)-3-amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10BrNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m1/s1

InChI Key

ONTHWTFWGGONKR-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)Br)[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.